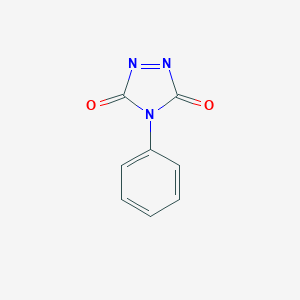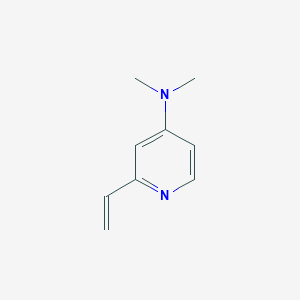
FA-Lys-Leu-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“FA-Lys-Leu-OH” is a compound with the molecular formula C19H29N3O5 . It is a tripeptide composed of three amino acids: phenylalanine, lysine, and leucine.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general strategies for the synthesis of labeled peptides have been discussed . For instance, synthesis using Fmoc-Lys (Dde)-OH plus biotin generally gave the highest yields . Another synthetic route utilized copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it is a tripeptide composed of phenylalanine, lysine, and leucine . The molecular weight of a similar compound, Lys-Leu, is 259.35 g/mol .
科学研究应用
生物医学成像
FA-Lys-Leu-OH: 在开发用于生物医学成像的近红外 (NIR) 荧光探针方面具有潜在应用 . 这些探针可用于对活细胞中的线粒体粘度和脂肪酸 (FA) 进行双重成像,从而为细胞代谢和疾病状态提供宝贵的见解。
酿造行业
在酿造行业,Lys-Leu 等肽已被证明可以提高酿酒酵母在超高浓度麦芽汁发酵过程中的生理活性及发酵性能 . 这表明 this compound 可能在提高啤酒生产工艺效率方面具有类似的应用。
抗菌研究
含有Lys 和Leu 的肽已被研究其抗菌特性 . This compound 可能成为新型抗生素肽的一部分,有助于开发针对耐药细菌的全新治疗药物。
水凝胶开发
This compound 可能有助于设计低分子量核肽基水凝胶 . 这些水凝胶在软物质和仿生材料中具有应用,可能在组织工程和再生医学中发挥作用。
药物分析
在药物开发中,this compound 可以被纳入分析方法中,用于定量测定制剂中的游离氨基酸 . 其存在对于确保外用药和其他药物产品的质量和疗效至关重要。
化学合成
This compound 可能在肽和蛋白质环化中发挥作用,这是一个对生物活性肽的稳定性和功能很重要的过程 . 其加入可能导致产生具有增强生物活性的环状肽。
未来方向
作用机制
Target of Action
FA-Lys-Leu-OH is a complex compound that primarily targets the HIV-1 gp41 pocket . This pocket is a deep hydrophobic site on the HIV-1 gp41 protein, which plays a crucial role in the fusion of the HIV-1 virus with host cells .
Mode of Action
The compound interacts with its target through a series of intrahelical and interhelical interactions . The Leucine (Leu) residue in the compound contributes to these interactions . The compound’s interaction with the HIV-1 gp41 pocket inhibits the fusion of the HIV-1 virus with host cells, thereby preventing the virus from entering the host cells .
Biochemical Pathways
This compound affects the mammalian target of rapamycin (mTOR) signaling pathway . Leucine, one of the amino acids in the compound, activates this pathway, promoting protein synthesis and energy metabolism . This includes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .
Pharmacokinetics
It is known that the compound is used in pharmaceutical testing , suggesting that it has been designed to have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for such applications.
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 virus fusion with host cells . By binding to the HIV-1 gp41 pocket, the compound prevents the virus from entering host cells, thereby inhibiting viral replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its storage conditions . .
生化分析
Biochemical Properties
FA-Lys-Leu-OH exhibits a broad substrate specificity, interacting with both hydrophilic and hydrophobic amino acid residues . It has been found to interact with enzymes such as aminopeptidase, which has potential debittering properties in casein and soybean protein hydrolysates . The interaction of this compound with these enzymes suggests its potential role in protein metabolism and digestion .
Cellular Effects
This compound has been shown to influence cell function in various ways. For instance, it has been found to stimulate cell proliferation in spleen and myocardium explants from juvenile rats . Additionally, it has been observed to affect the gene expression of intestinal peptide and amino acid transporters in turbot, a species of fish .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to influence melanin synthesis by regulating the JNK/β-Trcp/NFκB-p65/MITF signaling pathway at the mRNA and protein levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully elucidated. It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, it is important to note that the effects of similar dipeptides have been studied. For instance, the dipeptide Lys-Leu has been found to influence feed utilization more efficiently than free amino acids in juvenile turbot .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found that the amino acid leucine, a component of this compound, activates the key cell-growth regulator mTOR, enabling cell growth to be coordinated with the level of certain amino acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well understood. It is known that peptides can be transported across cell membranes by peptide transporters .
Subcellular Localization
The subcellular localization of this compound is not well understood. It is known that peptides can localize to various subcellular compartments depending on their sequence and post-translational modifications .
属性
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXYEFZDLANHTQ-FHQWLQQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

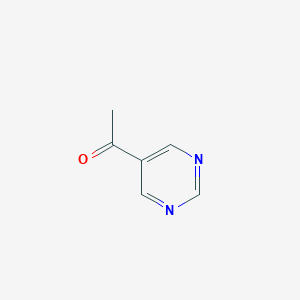
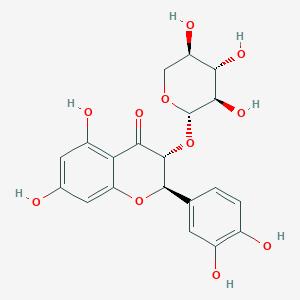

![1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B120326.png)
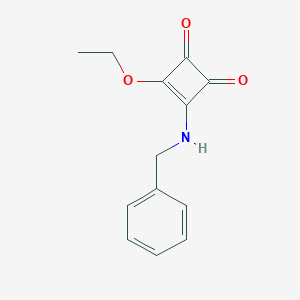


![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)

